An In-depth Technical Guide to 3-Chloro-4-phenoxyaniline (CAS Number: 5335-29-5)
An In-depth Technical Guide to 3-Chloro-4-phenoxyaniline (CAS Number: 5335-29-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-phenoxyaniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, outlines detailed synthetic protocols, and presents available spectroscopic data for its characterization. Furthermore, it explores the toxicological profile based on analogous compounds and discusses its emerging role in drug discovery, supported by an examination of the biological activities of structurally related molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of novel chemical entities.
Chemical and Physical Properties
3-Chloro-4-phenoxyaniline is a substituted aniline derivative characterized by the presence of a chlorine atom and a phenoxy group on the aniline ring. These substitutions significantly influence its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5335-29-5 | [1][2] |
| IUPAC Name | 3-chloro-4-phenoxyaniline | [1][2] |
| Synonyms | [3-chloro-4-(phenoxy)phenyl]amine, 5-chloro-4-phenoxyaniline | [1][2] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.67 g/mol | |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 82-86 °C | [3] |
| Boiling Point | 335.9 ± 32.0 °C (Predicted) | |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.70 ± 0.10 (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. |
Synthesis of 3-Chloro-4-phenoxyaniline
The synthesis of 3-Chloro-4-phenoxyaniline is typically achieved through a two-step process involving an Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the corresponding aniline.
Step 1: Synthesis of 2-Chloro-4-phenoxy-1-nitrobenzene via Ullmann Condensation
The Ullmann condensation is a well-established method for the formation of diaryl ethers.[4] In this step, 3,4-dichloronitrobenzene is reacted with phenol in the presence of a base and a copper catalyst. The electron-withdrawing nitro group on the 3,4-dichloronitrobenzene activates the aryl halide for nucleophilic aromatic substitution.
Experimental Protocol:
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Materials:
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3,4-Dichloronitrobenzene
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Phenol
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Potassium Carbonate (K₂CO₃)
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Copper(I) iodide (CuI)
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N,N-Dimethylformamide (DMF)
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dichloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
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Add N,N-dimethylformamide (DMF) as the solvent.
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Add Copper(I) iodide (CuI) (0.1 eq) to the mixture.
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenoxy-1-nitrobenzene.
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Step 2: Reduction of 2-Chloro-4-phenoxy-1-nitrobenzene
The final step involves the reduction of the nitro group of 2-chloro-4-phenoxy-1-nitrobenzene to the amine. Several reducing agents can be employed for this transformation, with iron powder in the presence of an acid being a common and efficient method.
Experimental Protocol:
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Materials:
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2-Chloro-4-phenoxy-1-nitrobenzene
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Iron powder
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Acetic acid
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Ethanol/Water mixture
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Sodium bicarbonate (NaHCO₃)
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Procedure:
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In a round-bottom flask, create a suspension of iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Add a catalytic amount of acetic acid to the suspension.
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Add 2-chloro-4-phenoxy-1-nitrobenzene (1.0 eq) to the mixture.
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Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the mixture and filter it through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Chloro-4-phenoxyaniline. The product can be further purified by recrystallization if necessary.
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